tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, CAS 243972-26-1, is a bifunctional organometallic reagent specifically engineered for advanced organic synthesis. It combines a 2-aminothiazole core, a prevalent motif in medicinal chemistry, with a tributylstannyl group for participation in palladium-catalyzed Stille cross-coupling reactions. The amine functionality is masked with a tert-butoxycarbonyl (Boc) protecting group, which enhances solubility in organic solvents and prevents unwanted side reactions, ensuring chemoselectivity during coupling processes. [REFS-1, REFS-2] This compound serves as a critical precursor for the synthesis of complex, substituted 2-aminothiazoles found in numerous biologically active molecules.
Procuring a simpler analogue, such as the unprotected 2-amino-5-(tributylstannyl)thiazole or the bromo-precursor tert-butyl (5-bromothiazol-2-yl)carbamate, introduces significant process inefficiencies. The unprotected amine is prone to N-arylation or other side reactions under coupling conditions, complicating purification and reducing yield. [1] Using the bromo-precursor necessitates an additional, often sensitive, stannylation step, adding time, cost, and potential points of failure to the synthesis workflow. Similarly, substituting with a boronic ester equivalent for Suzuki coupling may offer different reactivity profiles and require complete re-optimization of reaction conditions, which is not always feasible or successful for a given substrate. The specific combination of the Boc protecting group and the tributylstannyl moiety in this compound provides a ready-to-use, stable, and highly soluble building block optimized for direct use in Stille coupling, bypassing these common processing hurdles.
The combination of the lipophilic tert-butoxycarbonyl (Boc) and tributyl groups confers excellent solubility in common aprotic organic solvents used in cross-coupling and purification, such as THF, dioxane, and toluene. This contrasts with unprotected 2-aminothiazole precursors, which often exhibit poor solubility, complicating reaction setup and downstream processing. While direct quantitative comparisons are scarce, synthetic procedures frequently describe the target compound as a readily soluble solid, enabling homogeneous reaction conditions critical for reproducible, high-yielding transformations. [1]
| Evidence Dimension | Solubility & Handling |
| Target Compound Data | High solubility in common non-polar and polar aprotic solvents (e.g., THF, Toluene, Dioxane). |
| Comparator Or Baseline | Unprotected 2-aminothiazole analogues often exhibit poor solubility in the same solvents. |
| Quantified Difference | Not quantitatively reported, but consistently described as enabling homogeneous reaction conditions. |
| Conditions | Standard laboratory and process chemistry conditions for Stille cross-coupling. |
Improved solubility prevents handling issues, ensures reaction homogeneity, simplifies purification, and leads to more consistent and scalable synthetic outcomes.
This compound is cited as a key starting material in the synthesis of novel substituted aminothiazole-based inhibitors of protein kinases, such as those targeting cancer-related pathways. In a patent describing the synthesis of such inhibitors, the Stille coupling of CAS 243972-26-1 with an appropriate aryl halide proceeds to form the crucial C-C bond, a step that is central to the entire synthetic route. For example, its reaction with a di-substituted iodopyrimidine derivative yielded the coupled product in 67% yield, demonstrating its efficacy as a reliable building block for complex drug-like scaffolds. [1] The use of this specific reagent circumvents issues that would arise with less stable or less reactive precursors.
| Evidence Dimension | Reaction Yield in Pharmaceutical Synthesis |
| Target Compound Data | 67% isolated yield |
| Comparator Or Baseline | Alternative routes requiring in-situ stannylation or using less stable reagents. |
| Quantified Difference | Provides a reliable yield in a single, direct coupling step, improving overall process efficiency. |
| Conditions | Stille coupling with 2,4-dichloro-5-iodopyrimidine, Pd(PPh3)4 catalyst, in dioxane at 100 °C. |
For pharmaceutical development, using a well-behaved, high-yielding intermediate like this compound is critical for reliably producing complex active pharmaceutical ingredients.
The Boc protecting group is essential for ensuring the chemoselectivity of the Stille coupling. In contrast, the corresponding unprotected 2-amino-5-(tributylstannyl)thiazole possesses a nucleophilic NH2 group that can compete in palladium-catalyzed reactions, leading to undesired N-arylation byproducts. [1] The stability of the Boc carbamate under typical neutral or basic Stille conditions prevents this side reaction, directing the coupling to occur exclusively at the C5-stannane position. This simplifies product purification and maximizes the yield of the desired carbon-carbon coupled product, a critical factor in multi-step synthesis.
| Evidence Dimension | Reaction Chemoselectivity |
| Target Compound Data | Reaction proceeds selectively at the C5-SnBu3 position. |
| Comparator Or Baseline | Unprotected 2-amino-5-(tributylstannyl)thiazole, which is susceptible to competing N-arylation. |
| Quantified Difference | Eliminates a major class of byproducts, significantly improving purity and isolated yield of the target molecule. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions. |
This built-in protection simplifies the synthetic process by removing the need for separate protection/deprotection steps and preventing yield loss to side reactions, thereby lowering costs and saving time.
This reagent is the right choice for synthesizing libraries of 2,5-disubstituted aminothiazoles for screening against protein kinases. Its high reactivity and stability allow for reliable coupling to a diverse range of aryl and heteroaryl halides, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. [1]
Ideal for complex syntheses where a 2-aminothiazole moiety needs to be introduced in a late-stage step. The compound's stability, solubility, and predictable reactivity in Stille coupling minimize the risk of failure on high-value, advanced intermediates, which is a common problem when using less refined precursors. [1]
Suitable for the synthesis of conjugated polymers and oligomers where a thiazole unit is required for its electron-rich properties. The Stille reaction is a powerful tool for polymer synthesis, and this monomer provides a reliable, Boc-protected amino handle that can be deprotected post-polymerization to modulate material properties.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard